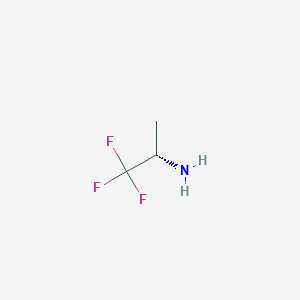

(S)-1,1,1-trifluoropropan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,1,1-trifluoropropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMLKBMPULDPTA-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-1,1,1-Trifluoropropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1,1,1-trifluoropropan-2-amine, a chiral fluorinated building block, is of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the trifluoromethyl group. This guide provides a comprehensive overview of the essential physical properties of this compound and its commonly used hydrochloride salt. A thorough understanding of these properties is critical for its effective handling, reaction optimization, purification, and formulation. This document consolidates key data, presents experimental protocols for property determination, and offers insights into the practical implications of these characteristics for research and development.

Introduction: The Significance of this compound in Modern Chemistry

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (CF₃), in particular, is known to enhance metabolic stability, increase lipophilicity, and modulate the basicity of nearby functional groups. This compound, also known as (S)-trifluoroisopropylamine, has emerged as a valuable chiral synthon for the introduction of the trifluoromethyl-ethylamine moiety in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry.[1] Its utility as an intermediate necessitates a detailed understanding of its physical characteristics to ensure reproducible and scalable chemical processes.[2]

This guide serves as a centralized resource for the physical properties of both the free amine and its hydrochloride salt, providing researchers with the data and procedural knowledge required for its confident application in synthesis and development.

Core Physical Properties

A precise knowledge of the physical properties of a compound is fundamental to its application in a laboratory or industrial setting. These properties dictate the choice of reaction conditions, purification methods, and storage protocols.

Tabulated Physical Properties

The following tables summarize the key physical properties for both this compound (free amine) and its hydrochloride salt.

Table 1: Physical Properties of this compound (Free Amine)

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆F₃N | [3][4] |

| Molecular Weight | 113.08 g/mol | [3][4] |

| Appearance | Liquid | [2] |

| Boiling Point | 58.9 ± 35.0 °C (at 760 Torr) | [3] |

| Density | 1.148 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [3] |

| Flash Point | -1.7 ± 10.6 °C | [3] |

| Refractive Index | Not available in searched literature |

Table 2: Physical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇ClF₃N | [5] |

| Molecular Weight | 149.54 g/mol | [5] |

| Appearance | Solid | [6] |

| Melting Point | 240 °C | [7] |

In-Depth Discussion of Physical Properties

-

Boiling Point: The relatively low boiling point of the free amine suggests that it is a volatile compound. This property is advantageous for purification by distillation but also necessitates careful handling to prevent loss of material. The significant uncertainty in the reported boiling point highlights the need for careful experimental determination under controlled pressure.

-

Density: With a density greater than water, the free amine will form the lower layer in an immiscible aqueous mixture, a key consideration for extraction procedures.

-

Melting Point: The high melting point of the hydrochloride salt is characteristic of ionic compounds and indicates a stable crystalline lattice. This property is beneficial for its purification by recrystallization and for its long-term storage as a stable solid.

-

Solubility: The solubility of a compound dictates the choice of solvents for reactions, extractions, and purifications. While quantitative data is sparse in the literature, a qualitative assessment can be inferred from its structure.

-

Free Amine: As a small polar molecule with a basic nitrogen atom, the free amine is expected to be soluble in a wide range of organic solvents, including alcohols (methanol, ethanol, isopropanol), ethereal solvents (diethyl ether, tetrahydrofuran), and chlorinated solvents (dichloromethane, chloroform). Its solubility in water is likely to be moderate due to the presence of the hydrophobic trifluoromethyl group.

-

Hydrochloride Salt: The ionic nature of the hydrochloride salt renders it highly soluble in polar protic solvents like water and lower alcohols, while its solubility in nonpolar organic solvents is expected to be low. This differential solubility is the cornerstone of its purification and isolation.

-

Experimental Protocols for Physical Property Determination

The following protocols are provided as a guide for the experimental determination of key physical properties. These methods are designed to be self-validating and are based on established laboratory techniques.

Boiling Point Determination (Micro-scale)

The determination of the boiling point for a volatile liquid like this compound can be accurately performed on a small scale using a Thiele tube.

Methodology:

-

Sample Preparation: Place a small volume (approximately 0.5 mL) of the free amine into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Place the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner or a heating mantle.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Caption: Workflow for Boiling Point Determination.

Density Determination

The density of the liquid free amine can be determined accurately using a pycnometer or, more simply, with a graduated cylinder and an analytical balance.

Methodology:

-

Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder on an analytical balance.

-

Volume of Sample: Carefully add a known volume (e.g., 1.00 mL) of this compound to the graduated cylinder.

-

Mass of Container and Sample: Reweigh the graduated cylinder containing the amine.

-

Calculation: The density is calculated by dividing the mass of the amine (mass of container and sample minus the mass of the empty container) by the volume of the amine.

-

Replication: Repeat the measurement at least three times and calculate the average density.

Solubility Assessment

A systematic approach to solubility testing provides valuable information for process development.

Methodology:

-

Solvent Selection: Choose a range of representative solvents (e.g., water, methanol, ethanol, isopropanol, tetrahydrofuran, dichloromethane, chloroform, hexane).

-

Sample Preparation: To a series of small, labeled vials, add a known amount of this compound (e.g., 10 mg).

-

Solvent Addition: Add the selected solvent to each vial in small, incremental volumes (e.g., 0.1 mL).

-

Observation: After each addition, vortex the vial and visually inspect for complete dissolution.

-

Classification: The solubility can be classified based on the amount of solvent required to dissolve the sample (e.g., "freely soluble," "soluble," "sparingly soluble," "insoluble").[8] For more quantitative results, a saturated solution can be prepared, and the concentration of the dissolved amine can be determined by a suitable analytical technique such as GC or HPLC.[9]

Caption: General Workflow for Solubility Assessment.

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a doublet for the methyl protons (CH₃), a multiplet for the methine proton (CH), and a broad singlet for the amine protons (NH₂). The coupling between the methine proton and the methyl protons will result in the doublet and quartet (further split by the fluorine atoms) appearance.

-

¹³C NMR: The carbon NMR spectrum will display two signals for the carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group. A single signal, likely a doublet due to coupling with the vicinal methine proton, is expected. The chemical shift will be characteristic of a CF₃ group adjacent to a chiral center.[9]

Note: Specific chemical shifts and coupling constants can be influenced by the solvent and concentration. The provided information is a general prediction.

Safety and Handling

As a fluorinated amine, this compound requires careful handling. The free amine is a flammable liquid, and both the free amine and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE).[2][10]

Key Safety Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.[2]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The free amine should be stored under an inert atmosphere.[2]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information.

Conclusion

This compound is a chiral building block of significant importance in contemporary organic synthesis, particularly in the development of new pharmaceutical agents. A comprehensive understanding of its physical properties, as detailed in this guide, is paramount for its safe and effective utilization. The data and protocols presented herein are intended to empower researchers and scientists to confidently incorporate this valuable synthon into their research and development programs.

References

-

This compound | CAS 125278-10-6 | Chemical-Suppliers. (URL: [Link])

-

Tri- and tetrafluoropropionamides derived from chiral secondary amines – synthesis and the conformational studies1 PAPER - RSC Publishing. (2014-06-04). (URL: [Link])

-

Simple method to measure the refractive index of liquid with graduated cylinder and beaker. (URL: [Link])

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])

-

Solubility of Organic Compounds. (2023-08-31). (URL: [Link])

-

1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides - ePrints Soton. (URL: [Link])

-

(R)-2-Amino-1,1,1-trifluoropropane hydrochloride - PubChem. (URL: [Link])

-

Experiment 27 - Amines and Amides - Jay C. McLaughlin. (URL: [Link])

-

(PDF) SIMPLE METHOD FOR MEASURING THE REFRACTIVE INDEX OF A LIQUID. (URL: [Link])

-

Refractive-Index measurements of liquids used in conjunction with optical fibers. (1983-10-01). (URL: [Link])

-

a) ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol at a π/2... - ResearchGate. (URL: [Link])

-

1,1,1-TRIFLUOROPROPAN-2-AMINE HYDROCHLORIDE, (S)- - gsrs. (URL: [Link])

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (URL: [Link])

-

1,1,1-Trifluoro-2-propanamine | C3H6F3N | CID 3783165 - PubChem - NIH. (URL: [Link])

-

1,1,1-TRIFLUOROPROPAN-2-AMINE, (R)- - gsrs. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL: [Link])

-

1,1,1-TRIFLUOROPROPAN-2-AMINE, (S)- - precisionFDA. (URL: [Link])

-

(R)-2-Amino-1,1,1-trifluoropropane hydrochloride - PubChem. (URL: [Link])

-

13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine - Doc Brown's Chemistry. (URL: [Link])

-

Description and Solubility - F. (2011-12-03). (URL: [Link])

-

Solvent Miscibility Table. (URL: [Link])

-

SOLUBILITY DATA SERIES. (URL: [Link])

Sources

- 1. mt.com [mt.com]

- 2. This compound | 125278-10-6 [sigmaaldrich.com]

- 3. This compound | CAS 125278-10-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. aceschem.com [aceschem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. drugfuture.com [drugfuture.com]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. researchgate.net [researchgate.net]

(S)-1,1,1-Trifluoropropan-2-amine: A Comprehensive Technical Guide on its Structure, Stereochemistry, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,1,1-trifluoropropan-2-amine, a chiral fluorinated building block, has garnered significant attention in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group (CF3) into organic molecules can profoundly alter their physicochemical and biological properties. This guide provides an in-depth analysis of the chemical structure and, critically, the stereochemistry of the (S)-enantiomer, alongside a review of modern synthetic methodologies that grant access to this valuable compound.

Molecular Structure and Physicochemical Properties

This compound, also known as (S)-trifluoroisopropylamine, possesses a simple yet impactful structure. It is a propane backbone with an amine group at the C2 position and a trifluoromethyl group at the C1 position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the properties of the adjacent amine.

Key Identifiers and Properties:

| Property | Value |

| IUPAC Name | (2S)-1,1,1-trifluoropropan-2-amine |

| Molecular Formula | C3H6F3N[1][2][3] |

| Molecular Weight | 113.08 g/mol [1][2][3] |

| CAS Number | 125353-44-8 (for hydrochloride salt)[4] |

The hydrochloride salt is a common form of this amine, with a molecular weight of 149.54 g/mol .[1][4][5]

The trifluoromethyl group imparts several key characteristics:

-

Lowered Basicity: The strong inductive effect of the fluorine atoms reduces the electron density on the nitrogen atom, making the amine less basic compared to its non-fluorinated analog, propylamine. This modulation of pKa can be crucial in drug design to fine-tune interactions with biological targets.[6]

-

Increased Lipophilicity: The CF3 group enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes and increase its metabolic stability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby prolonging the in-vivo half-life of drug candidates.

The Critical Role of Stereochemistry

The central carbon (C2) of 1,1,1-trifluoropropan-2-amine is a stereocenter, meaning the molecule exists as two non-superimposable mirror images, the (S) and (R) enantiomers. The spatial arrangement of the substituents around this chiral center is absolute and defines the molecule's three-dimensional shape.

Caption: 3D representation of this compound.

The biological activity of chiral molecules is often highly dependent on their stereochemistry. The (S)-enantiomer may exhibit significantly different pharmacological and toxicological profiles compared to the (R)-enantiomer or the racemic mixture. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one enantiomer. Therefore, the ability to synthesize the enantiomerically pure (S)-form is of paramount importance for the development of safe and effective pharmaceuticals.

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure trifluoromethylated amines is a challenging yet crucial area of organic chemistry.[7][8][9] Several strategies have been developed to access this compound with high enantiomeric excess (ee).

Catalytic Asymmetric Isomerization

A powerful approach involves the catalytic enantioselective isomerization of trifluoromethyl imines.[7][8][9] This method utilizes a chiral catalyst to facilitate a 1,3-proton shift in an achiral imine precursor, thereby creating the chiral amine product with high enantioselectivity.

Experimental Workflow: Organocatalytic Imine Isomerization

Caption: Workflow for asymmetric synthesis via catalytic isomerization.

Protocol: Catalytic Enantioselective Isomerization of N-Benzyl Trifluoromethyl Imine

-

Imine Formation: 1,1,1-Trifluoroacetone is condensed with benzylamine in the presence of a mild acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene. The reaction mixture is heated to reflux with a Dean-Stark trap to remove the water formed.[10]

-

Asymmetric Isomerization: The resulting achiral N-benzyl trifluoromethyl imine is then subjected to isomerization using a chiral organocatalyst. Cinchona alkaloid derivatives have proven to be effective catalysts for this transformation, proceeding via a proton-transfer mechanism.[7][9] The reaction is typically carried out in a non-polar solvent at a controlled temperature to maximize enantioselectivity.

-

Hydrolysis: The N-benzyl protecting group on the resulting chiral enamine is removed by hydrolysis, often under acidic conditions, to yield the desired this compound.

The choice of catalyst is critical for achieving high enantioselectivity. For instance, specific cinchona alkaloids with modifications at the 2'-position have shown to significantly enhance both the activity and the enantioselectivity of the isomerization process.[7]

Chiral Auxiliary-Mediated Synthesis

Another robust method employs a chiral auxiliary to direct the stereochemical outcome of a reaction. Sulfinamides are commonly used for this purpose.

Protocol: Diastereoselective Reduction of a Chiral Sulfinimine

-

Sulfinimine Formation: A chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) is condensed with 1,1,1-trifluoroacetone to form a chiral sulfinimine.

-

Diastereoselective Reduction: The C=N bond of the sulfinimine is then reduced using a hydride source such as sodium borohydride (NaBH4) or L-selectride. The bulky chiral auxiliary shields one face of the imine, leading to the preferential addition of the hydride to the other face, resulting in a high diastereomeric excess.

-

Auxiliary Cleavage: The sulfinyl group is subsequently cleaved under acidic conditions to afford the enantiomerically enriched amine.

The stereochemical outcome of the reduction can often be controlled by the choice of the reducing agent.[11]

Chiral Resolution

While asymmetric synthesis is often preferred, classical resolution of a racemic mixture of 1,1,1-trifluoropropan-2-amine can also be employed. This involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts.[11] These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base liberates the desired enantiomerically pure amine. Enzymatic resolution, using lipases to selectively acylate one enantiomer, is another viable strategy.[12]

Applications in Drug Discovery and Development

The this compound moiety is a valuable building block in the synthesis of a wide range of biologically active molecules.[13][14] Its incorporation can lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceuticals, including insecticidal benzamides and fungicidal triazolopyrimidines.[10][15][16]

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug's properties. For example, trifluoromethylated amines have been used as non-basic amide bond surrogates.[9]

-

Enhancing Therapeutic Properties: The introduction of this moiety can lead to enhanced binding affinity to target proteins and improved metabolic stability, as seen in the development of various antiviral and anticancer agents.[6][17]

Conclusion

This compound is a cornerstone chiral building block for modern drug discovery and development. A thorough understanding of its unique structural features, particularly the influence of the trifluoromethyl group and the absolute stereochemistry at the C2 position, is essential for its effective application. The continued development of efficient and highly stereoselective synthetic methods will undoubtedly expand the utility of this versatile molecule in the creation of novel therapeutics and advanced materials.

References

-

Song, J., et al. (2010). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society. Available at: [Link]

-

Song, J. (2011). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Brandeis University. Available at: [Link]

-

Song, J., et al. (2011). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. National Institutes of Health. Available at: [Link]

-

Pesciaioli, F., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. National Center for Biotechnology Information. Available at: [Link]

-

Pesciaioli, F., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. Available at: [Link]

-

Nonn, M., et al. (2016). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. University of Southampton. Available at: [Link]

-

Global Substance Registration System. This compound hydrochloride. gsrs.ncats.nih.gov. Available at: [Link]

-

PubChem. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

-

Global Substance Registration System. 1,1,1-Trifluoropropan-2-amine, (R)-. gsrs.ncats.nih.gov. Available at: [Link]

-

PubChem. 1,1,1-Trifluoro-2-propanamine. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

- Google Patents. Process for preparing a 1,1,1-trifluoro-2-aminoalkane. patents.google.com.

-

ChemBK. 1,1,1-trifluoropropan-2-amine. . Available at: [Link]

-

LookChem. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. . Available at: [Link]

- Google Patents. Resolution of chiral amines. patents.google.com.

-

NINGBO INNO PHARMCHEM CO.,LTD. 3,3,3-Trifluoropropan-1-amine Hydrochloride: Properties, Applications, and Synthesis in Fluorochemicals. . Available at: [Link]

-

Wang, G., et al. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Signal Transduction and Targeted Therapy. Available at: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 1,1,1-Trifluoro-2-propanamine | C3H6F3N | CID 3783165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride 97% | CAS: 125353-44-8 | AChemBlock [achemblock.com]

- 5. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Research Portal [scholarworks.brandeis.edu]

- 9. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 13. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chembk.com [chembk.com]

- 16. Cas 177469-12-4,(R)-2-AMINO-1,1,1-TRIFLUOROPROPANE HYDROCHLORIDE | lookchem [lookchem.com]

- 17. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Synthesis of Enantiomerically Pure (S)-1,1,1-Trifluoropropan-2-amine

<

Abstract

(S)-1,1,1-trifluoropropan-2-amine is a critical chiral building block in modern medicinal chemistry and materials science. Its trifluoromethyl group imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides an in-depth analysis of the principal synthetic strategies for obtaining this valuable compound in high enantiomeric purity. We will explore diastereoselective approaches using chiral auxiliaries, catalytic asymmetric methods, and enzymatic resolutions. For each methodology, we will delve into the underlying mechanistic principles, provide detailed, field-tested experimental protocols, and present comparative data to guide researchers in selecting the optimal approach for their specific needs.

Introduction: The Significance of this compound

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical development.[1][2] The trifluoromethyl group (CF3), in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound, also known as trifluoroisopropylamine, serves as a vital chiral synthon for introducing the trifluoromethyl-containing stereocenter found in numerous bioactive compounds.[3] Its applications span a wide range of therapeutic areas, making the development of efficient and scalable enantioselective syntheses a high-priority research endeavor.

This guide is structured to provide a comprehensive overview of the most successful strategies for synthesizing enantiomerically pure this compound, empowering researchers to make informed decisions in their synthetic campaigns.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure amines is a well-established field, yet the presence of the electron-withdrawing trifluoromethyl group in the target molecule presents unique challenges and opportunities.[4] The primary strategies can be broadly categorized as:

-

Chiral Auxiliary-Mediated Diastereoselective Synthesis: This classical approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a subsequent stereoselective transformation.

-

Catalytic Asymmetric Synthesis: This modern and highly atom-economical approach utilizes a chiral catalyst to directly generate the desired enantiomer from a prochiral starting material.

-

Enzymatic Kinetic Resolution: This biocatalytic method leverages the high stereoselectivity of enzymes to separate a racemic mixture of the amine or a precursor.

The logical flow of these synthetic strategies is depicted below:

Caption: Overview of synthetic strategies for this compound.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of chiral auxiliaries is a robust and reliable method for establishing stereocenters.[5][6] For the synthesis of chiral amines, tert-butanesulfinamide, developed by Ellman, has proven to be exceptionally versatile and effective.[4][7]

The Ellman Sulfinamide Approach

This strategy relies on the condensation of a prochiral ketone, 1,1,1-trifluoroacetone, with enantiomerically pure (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.[3] Diastereoselective reduction of this imine, followed by acidic cleavage of the sulfinyl group, affords the desired chiral amine.[3][8]

Mechanism and Rationale:

The high diastereoselectivity of the reduction step is rationalized by a six-membered ring transition state where the reducing agent coordinates to both the sulfinyl oxygen and the imine nitrogen.[8] This directs the hydride delivery to one face of the C=N double bond. The choice of reducing agent can influence the stereochemical outcome. For instance, NaBH4 often provides the (R)-configured amine derivative, while L-selectride can lead to the (S)-configured product.[3]

Caption: Workflow for the Ellman tert-butanesulfinamide-based synthesis.

Experimental Protocol: Synthesis via (R)-tert-Butanesulfinamide

Step 1: Formation of the N-Sulfinyl Imine

-

To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF, add 1,1,1-trifluoroacetone (1.5 eq).

-

Add titanium(IV) ethoxide (2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Cool the reaction to room temperature and quench with brine.

-

Filter the mixture through celite and extract the filtrate with ethyl acetate.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-sulfinyl imine.

Step 2: Diastereoselective Reduction

-

Dissolve the N-sulfinyl imine (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add L-Selectride (1.5 eq, 1.0 M in THF) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

The diastereomeric excess (de) can be determined at this stage by 1H or 19F NMR analysis. A typical de is in the range of 92-96%.[3]

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the sulfinamide from the previous step in methanol.

-

Add a solution of HCl in diethyl ether (e.g., 2.0 M) and stir at room temperature for 1 hour.

-

Concentrate the mixture under reduced pressure to obtain the crude hydrochloride salt of this compound.

-

The free amine can be obtained by neutralization with a suitable base (e.g., NaOH) and subsequent extraction.

Catalytic Asymmetric Synthesis

Catalytic asymmetric hydrogenation of prochiral imines or enamides is one of the most efficient methods for producing chiral amines.[9][10] This approach is highly atom-economical and often provides excellent enantioselectivity with low catalyst loadings.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes with chiral phosphine ligands are highly effective catalysts for the asymmetric hydrogenation of various unsaturated substrates.[9][10] For the synthesis of this compound, a suitable prochiral enamide or imine precursor is required.

Mechanism and Rationale:

The mechanism of rhodium-catalyzed asymmetric hydrogenation has been extensively studied, with the Halpern-Brown "unsaturated" pathway being widely accepted for many substrates.[9][11] This mechanism involves the initial coordination of the olefinic substrate to the chiral rhodium catalyst, followed by oxidative addition of H2, and subsequent reductive elimination of the product. The enantioselectivity is determined by the facial selectivity of the H2 addition, which is controlled by the chiral ligand environment.

Caption: Workflow for catalytic asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of an Enamide Precursor

Step 1: Synthesis of the Enamide Precursor

-

Synthesize the N-acetyl enamide from 1,1,1-trifluoroacetone and acetamide. This can be achieved through various methods, often involving dehydration conditions.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure reactor, charge the enamide substrate (1.0 eq) and a chiral rhodium catalyst, such as [Rh(COD)(Et-DuPhos)]BF4 (0.01 eq).

-

Degas the reactor and purge with argon.

-

Add a degassed solvent, such as methanol.

-

Pressurize the reactor with H2 (e.g., 10 atm) and stir the reaction at room temperature for 24 hours.

-

Carefully vent the reactor and concentrate the reaction mixture.

-

The enantiomeric excess (ee) of the N-acetylated product can be determined by chiral HPLC or GC analysis.

Step 3: Deprotection

-

Hydrolyze the N-acetyl group under acidic or basic conditions to yield this compound.

Table 1: Comparison of Chiral Ligands for Asymmetric Hydrogenation

| Ligand | Catalyst Loading (mol%) | H2 Pressure (atm) | Enantiomeric Excess (ee, %) | Reference |

| Et-DuPhos | 1 | 10 | >95 | [10] |

| BINAP | 1 | 50 | 90 | [10] |

| Josiphos | 0.1 | 20 | 99.7 | [9] |

| Me-PennPhos | 1 | 30 | 96 | [10] |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating racemates, offering high enantioselectivity under mild reaction conditions.[12][13][14] Lipases are commonly employed for the resolution of amines via enantioselective acylation.[15][16]

Lipase-Catalyzed Kinetic Resolution

In this approach, a racemic mixture of 1,1,1-trifluoropropan-2-amine is subjected to acylation in the presence of a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Mechanism and Rationale:

Lipases, such as Candida antarctica lipase B (CALB), possess a chiral active site that preferentially binds one enantiomer of the amine, facilitating its acylation.[15][17] The other enantiomer is a poor fit for the active site and reacts at a much slower rate. This difference in reaction rates allows for the kinetic resolution of the racemate.

Caption: Workflow for lipase-catalyzed kinetic resolution.

Experimental Protocol: Kinetic Resolution with Novozym 435

-

To a solution of racemic 1,1,1-trifluoropropan-2-amine (1.0 eq) in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE), add an acylating agent such as ethyl acetate (2.0 eq).

-

Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture.

-

Shake the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the conversion by GC or HPLC.

-

The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.

-

Filter off the enzyme.

-

Separate the unreacted (S)-amine from the (R)-N-acetyl amine by extraction or column chromatography.

-

The enantiomeric excess of the recovered (S)-amine can be determined by chiral GC or HPLC.

Table 2: Performance of Different Lipases in Kinetic Resolution

| Lipase Source | Acyl Donor | Solvent | Enantioselectivity (E) | Reference |

| Candida antarctica B | Ethyl acetate | MTBE | >200 | [16][18] |

| Pseudomonas cepacia | Vinyl acetate | Diisopropyl ether | >200 | [16] |

| Rhizomucor miehei | Isopropyl acetate | Toluene | Moderate | [15][19] |

Conclusion and Future Outlook

The synthesis of enantiomerically pure this compound can be successfully achieved through several distinct and effective strategies. The choice of method will depend on factors such as scale, cost, available equipment, and desired purity.

-

The chiral auxiliary approach is highly reliable and provides excellent diastereoselectivity, making it a valuable tool for laboratory-scale synthesis.

-

Catalytic asymmetric hydrogenation represents a more modern, atom-economical, and scalable alternative, particularly for industrial applications.

-

Enzymatic kinetic resolution offers the benefits of mild reaction conditions and exceptional enantioselectivity, aligning with the principles of green chemistry.

Future research in this area will likely focus on the development of novel, more efficient, and sustainable catalytic systems. This includes the exploration of new chiral ligands for transition metal catalysis and the discovery or engineering of enzymes with enhanced activity and stability for the synthesis of fluorinated amines.[20][21] The continued innovation in these synthetic methodologies will undoubtedly facilitate the discovery and development of next-generation pharmaceuticals and advanced materials.

References

-

Braga, A., et al. (2014). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. e-Prints Soton. [Link]

- Chi, Y., Tang, W., & Zhang, X. (2011). Rhodium(I)

-

Mezzetti, A. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Publications. [Link]

- Tang, W., & Zhang, X. (2008).

-

Mykhailiuk, P. K. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

-

Barceló, G., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. [Link]

-

Wang, Z. J., & Arnold, F. H. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]

- Burk, M. J., et al. (2003).

-

Barceló, G., et al. (2022). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. [Link]

-

Kuwano, R., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development. [Link]

- Hull, K. L., et al. (2019). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines.

-

Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

- Bäckvall, J.-E., et al. (2018).

-

Belokon, Y. N., & Tararov, V. I. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. MDPI. [Link]

-

ResearchGate. (n.d.). Lipase catalysed kinetic resolution of amines: selective acylation of (R,S). ResearchGate. [Link]

-

Poppe, L., et al. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. ResearchGate. [Link]

- Google Patents. (n.d.). Process for preparing a 1,1,1-trifluoro-2-aminoalkane.

-

ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository. [Link]

-

List, B., et al. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. PubMed. [Link]

-

Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]

-

Xu, H.-C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols. [Link]

-

LookChem. (n.d.). (R)-2-AMINO-1,1,1-TRIFLUOROPROPANE HYDROCHLORIDE. LookChem. [Link]

-

Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed. [Link]

-

Leśniak, G., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]

-

gsrs. (n.d.). 1,1,1-TRIFLUOROPROPAN-2-AMINE, (R)-. gsrs. [Link]

-

Romero-Téllez, B. I., et al. (2022). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PMC. [Link]

-

Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

Effenberger, R. (n.d.). Enzymatic resolution as a convenient method for the production of chiral resolved materials. ResearchGate. [Link]

-

Asano, Y., et al. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. NIH. [Link]

- Google Patents. (n.d.). Resolution of chiral amines.

Sources

- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. repository.tudelft.nl [repository.tudelft.nl]

- 18. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability and suppliers of (S)-1,1,1-trifluoropropan-2-amine

An In-Depth Technical Guide to (S)-1,1,1-trifluoropropan-2-amine: Commercial Availability, Supplier Vetting, and Application Protocols for Drug Development

Introduction

This compound, a chiral fluorinated building block, has emerged as a critical component in modern medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group (CF₃) into a molecule can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic properties. This "magic bullet" atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and improve membrane permeability. When combined with a chiral amine, as in the (S)-enantiomer of 1,1,1-trifluoropropan-2-amine, it provides a powerful tool for creating stereospecific interactions with biological targets, a cornerstone of rational drug design.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of suppliers to provide a framework for sourcing, vetting, and effectively utilizing this high-value reagent. We will delve into the nuances of its commercial availability, establish rigorous protocols for in-house quality control, and discuss its practical application, ensuring that researchers can proceed with confidence and scientific integrity.

Chapter 1: Physicochemical Properties and Identification

This compound is most commonly supplied and handled as its hydrochloride salt, which is a stable, crystalline solid. The free amine is a more reactive, flammable liquid.[3][4] Understanding the properties of the specific form being purchased is critical for proper storage, handling, and reaction setup.

| Property | This compound Hydrochloride | Racemic 1,1,1-trifluoropropan-2-amine (Free Base) |

| Synonyms | (2S)-1,1,1-Trifluoropropan-2-amine HCl | 1,1,1-Trifluoro-2-propylamine |

| CAS Number | 125353-44-8[5][6] | 421-49-8[7][8] |

| Molecular Formula | C₃H₇ClF₃N[5] | C₃H₆F₃N[7] |

| Molecular Weight | 149.54 g/mol [5] | 113.08 g/mol [7] |

| Physical Form | Solid[3] | Liquid[9] |

| Melting Point | ~240 °C (decomposes)[3][10] | N/A |

| Boiling Point | N/A | 46-47 °C[11] |

| Typical Purity | 95-99%[3][10] | >97%[9] |

| Storage | 2-8°C, under inert gas[3][12] | Freezer (-20°C), inert atmosphere[7][9] |

Chapter 2: Commercial Availability and the Supplier Landscape

While readily available from numerous suppliers, the cost of enantiomerically pure 1,1,1-trifluoropropan-2-amine can be high. This is largely due to the complex and often hazardous industrial-scale synthesis methods, such as the fluorination of L-alanine with sulfur tetrafluoride (SF₄), which requires specialized facilities.[13] This cost underscores the importance of careful supplier selection to ensure high-quality material and avoid costly experimental failures.

Table of Representative Suppliers

| Supplier | Product Name/CAS Number | Purity Grades Offered | Form | Link | Notes |

| Sigma-Aldrich | This compound hydrochloride / 125353-44-8 | 95% | Solid (HCl) | [3] | Distributor for partners like ChemScene. CoA available. |

| AChemBlock | This compound hydrochloride / 125353-44-8 | 97% | Solid (HCl) | [5] | Provides sample HNMR, HPLC, and CoA online. |

| BLDpharm | This compound hydrochloride / 125353-44-8 | Not specified | Solid (HCl) | [14] | Building block supplier. |

| Oakwood Chemical | (S)-2-Amino-1,1,1-trifluoropropane hydrochloride / 125353-44-8 | 99% | Solid (HCl) | [10] | Provides purity, MP, and safety info. Lot-specific CoA available. |

| Synquest Labs | (S)-2-Amino-1,1,1-trifluoropropane hydrochloride / 125353-44-8 | Not specified | Solid (HCl) | [6] | Provides SDS and lists relevant uses. |

| BirdoTech | This compound hydrochloride | Not specified | Solid (HCl) | [15] | CDMO and specialty chemical provider. |

Chapter 3: Quality Control and In-House Verification

Sourcing a reagent is only the first step. For a high-value, stereospecific building block, in-house quality control is not optional—it is a mandatory component of rigorous science. The financial and time investment in subsequent synthetic steps is too great to risk on an unverified starting material. The primary risks are incorrect chemical identity, low purity, and, most critically, insufficient enantiomeric excess (e.e.).

Incoming Reagent QC Workflow

Caption: Workflow for incoming reagent quality control.

Protocol 3.1: Identity Confirmation via NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) provides an unambiguous fingerprint of a molecule's structure. ¹H NMR confirms the proton environment, while ¹⁹F NMR is highly specific for the trifluoromethyl group, providing a clean signal with characteristic coupling that confirms the CF₃ is adjacent to the chiral center.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Expect to see a quartet for the methine proton (-CH) coupled to the three fluorine atoms and a doublet for the methyl protons (-CH₃) coupled to the methine proton. The amine protons (-NH₂) may be broad or exchange with D₂O.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. Expect a single sharp singlet. Then, acquire a proton-coupled spectrum. Expect to see a doublet, resulting from coupling to the adjacent methine proton. A clean doublet is a strong indicator of the 1,1,1-trifluoropropan-2-yl moiety.[13]

Protocol 3.2: Purity Assessment via Reversed-Phase HPLC

Causality: High-Performance Liquid Chromatography (HPLC) separates the sample based on polarity, allowing for the quantification of the main component relative to any impurities. This is the standard method for assessing chemical purity.[16]

Methodology:

-

System: A standard analytical HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 3.3: Enantiomeric Purity Assessment via Chiral HPLC

Causality: This is the most critical QC step. Chiral HPLC uses a stationary phase that can stereospecifically interact with the enantiomers, allowing them to be separated and quantified. This self-validating step ensures you are using the correct stereoisomer, which is fundamental to its function in drug development.

Methodology:

-

System: Analytical HPLC with a UV detector.

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, OD-H, or equivalent). Column screening may be necessary.

-

Mobile Phase: Typically a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Mode: Isocratic (constant mobile phase composition).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Analysis: The (S)- and (R)-enantiomers will elute as two separate peaks. Enantiomeric excess (% e.e.) is calculated as: (|Area(S) - Area(R)| / (Area(S) + Area(R))) * 100.

Chapter 4: Synthesis and Manufacturing Insights

Understanding the synthetic origin of a reagent provides insight into its potential impurity profile. While numerous methods exist, two common approaches are resolution of a racemic mixture and asymmetric synthesis.[13]

Caption: Simplified overview of major synthetic routes.

A common industrial process involves the reaction of 1,1,1-trifluoroacetone with benzylamine, followed by a base-catalyzed rearrangement and hydrolysis.[11][17] Expert Insight: An impurity to watch for from this route is residual benzylamine or related byproducts. If the synthesis involves chiral resolution, the primary impurity may be the undesired (R)-enantiomer.[13] This knowledge allows for the development of targeted analytical methods if problems arise.

Chapter 5: Handling, Storage, and Safety

Proper handling is essential for both user safety and reagent integrity.

-

Safety: The hydrochloride salt is classified as harmful if swallowed and causes skin and serious eye irritation.[6][10] The free amine is corrosive and a flammable liquid.[4] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[18][19]

-

Storage: To prevent degradation, store the material, particularly the free base, under an inert atmosphere (nitrogen or argon) at the recommended temperature (refrigerated or frozen).[3][7] This minimizes oxidation and reaction with atmospheric moisture.

Protocol 5.1: In Situ Liberation of the Free Amine

Causality: Most reactions, such as amide couplings or nucleophilic substitutions, require the neutral, nucleophilic free amine. The hydrochloride salt is protonated and unreactive as a nucleophile. Therefore, a base must be added to liberate the free amine in situ. A non-nucleophilic base is chosen to prevent it from competing with the desired reaction.

Methodology:

-

Setup: In a dry reaction flask under an inert atmosphere, suspend this compound hydrochloride (1.0 equivalent) in an appropriate anhydrous solvent (e.g., Dichloromethane, THF, or DMF).

-

Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A slight excess (1.1 - 1.2 equivalents) is typically sufficient. Note: Using an excess of a volatile base like TEA can often be removed easily during workup.

-

Stirring: Stir the mixture at room temperature for 15-30 minutes. A white precipitate of the triethylammonium chloride (or diisopropylethylammonium chloride) will form.

-

Reaction: The resulting mixture, containing the free amine in solution, can now be used directly in the subsequent reaction by adding the other reagents. Expert Insight: Be aware that the chloride counter-ion remains in the reaction. For certain sensitive reactions, such as epoxide openings, the chloride can act as a competing nucleophile.[13] In such cases, it may be necessary to isolate the free amine by extraction or distillation prior to use, or to use a triflate salt if available.[13]

Conclusion

This compound is a potent building block for modern drug discovery. However, its effective use is predicated on more than just its purchase. A thorough understanding of its commercial landscape, coupled with a rigorous, self-validating system of in-house quality control, is essential for generating reliable, reproducible data. By implementing the protocols and workflows outlined in this guide, researchers can mitigate risks associated with reagent quality, ensuring that this valuable molecule is used to its full potential in the development of next-generation therapeutics.

References

-

Fustero, S., et al. (2012). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. University of Southampton Institutional Repository. [Link]

-

LookChem. Cas 177469-12-4, (R)-2-AMINO-1,1,1-TRIFLUOROPROPANE HYDROCHLORIDE. [Link]

-

Ivy Fine Chemicals. 1,1,1-trifluoropropan-2-amine [CAS: 421-49-8]. [Link]

-

Oakwood Chemical. (S)-2-Amino-1,1,1-trifluoropropane hydrochloride. [Link]

- Google Patents. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.

-

MG Chemicals. Safety Data Sheet. [Link]

-

PubChem. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. [Link]

-

Global Substance Registration System (GSRS). 1,1,1-TRIFLUOROPROPAN-2-AMINE HYDROCHLORIDE, (S)-. [Link]

-

Meena, A. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]

-

Mykhailiuk, P.K. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]

-

Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]

- Google Patents. CN112745225A - Preparation method of 1,1,1-trifluoro-isopropylamine.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 3. This compound hydrochloride | 125353-44-8 [sigmaaldrich.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. This compound hydrochloride 97% | CAS: 125353-44-8 | AChemBlock [achemblock.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 421-49-8|1,1,1-Trifluoropropan-2-amine|BLD Pharm [bldpharm.com]

- 8. ivychem.com [ivychem.com]

- 9. 1,1,1-Trifluoropropan-2-amine | 421-49-8 [sigmaaldrich.com]

- 10. (S)-2-Amino-1,1,1-trifluoropropane hydrochloride [oakwoodchemical.com]

- 11. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]

- 12. Cas 177469-12-4,(R)-2-AMINO-1,1,1-TRIFLUOROPROPANE HYDROCHLORIDE | lookchem [lookchem.com]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. 125353-44-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 15. cphi-online.com [cphi-online.com]

- 16. agilent.com [agilent.com]

- 17. CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google Patents [patents.google.com]

- 18. fishersci.com [fishersci.com]

- 19. mgchemicals.com [mgchemicals.com]

An In-depth Technical Guide to (S)-1,1,1-trifluoropropan-2-amine: A Chiral Building Block for Advanced Chemical Synthesis

Abstract

(S)-1,1,1-trifluoropropan-2-amine is a critical chiral building block in modern medicinal chemistry and materials science. The presence of a stereocenter adjacent to a trifluoromethyl group imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive overview of this compound, including its core chemical identity, detailed synthetic and analytical methodologies, its strategic role in drug design, and essential safety protocols. The information herein is synthesized from peer-reviewed literature and established chemical data sources to provide a reliable and practical resource for laboratory professionals.

Core Compound Identification and Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. This compound is most commonly supplied and used as its hydrochloride salt to improve shelf-life and handling characteristics.

Chemical Structure and Identifiers

| Attribute | Value | Source(s) |

| Compound Name | This compound | [1] |

| Common Form | This compound hydrochloride | [2][3] |

| Molecular Formula | Free Amine: C₃H₆F₃N HCl Salt: C₃H₇ClF₃N | [1][3] |

| Molecular Weight | Free Amine: 113.08 g/mol HCl Salt: 149.54 g/mol | [1][3] |

| CAS Number (HCl Salt) | 125353-44-8 | [2] |

| InChIKey (HCl Salt) | VLVCERQEOKPRTG-DKWTVANSSA-N | [3] |

| Physical Form | White to off-white crystalline solid | [4] |

Physicochemical Properties: The Trifluoromethyl Advantage

The trifluoromethyl (-CF₃) group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature is the primary driver behind the unique characteristics of α-trifluoromethyl amines.

-

Basicity (pKa): The most significant impact of the -CF₃ group is a substantial reduction in the basicity of the adjacent amine. The pKa of a typical primary amine like propan-2-amine is ~10.7. For 1,1,1-trifluoropropan-2-amine, the pKa is significantly lower. While experimental data is scarce, predictions place the pKa of the conjugate acid in the range of 5.5-6.0. This reduction is critical in drug design, as it can prevent full protonation of the amine at physiological pH (7.4), thereby increasing its ability to cross cell membranes and improving oral bioavailability.

-

Lipophilicity (LogP): The -CF₃ group generally increases the lipophilicity of a molecule. The calculated LogP (cLogP) for the free amine is approximately 0.5, indicating a favorable balance between hydrophilicity and lipophilicity for pharmacokinetic applications.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can extend the half-life of a drug candidate.

Synthesis and Chiral Control

Obtaining enantiomerically pure this compound is paramount for its use in stereospecific drug-target interactions. Two primary laboratory strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis via Chiral Sulfinamide Auxiliary

This elegant method leverages a chiral auxiliary to direct the stereoselective reduction of an imine precursor. The use of an enantiopure sulfinamide, such as (R)-tert-butanesulfinamide (Ellman's auxiliary), allows for the construction of the desired (S)-amine with high diastereoselectivity.[6]

-

Imine Formation:

-

To a solution of 1,1,1-trifluoropropan-2-one (1.0 eq) in a suitable solvent like dichloromethane (DCM), add (R)-tert-butanesulfinamide (1.05 eq).

-

Add a dehydrating agent, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 2.0 eq), to drive the condensation reaction.

-

Stir the mixture at room temperature for 12-24 hours until imine formation is complete, as monitored by TLC or ¹⁹F NMR.

-

-

Diastereoselective Reduction:

-

Cool the reaction mixture containing the N-sulfinylimine to -78 °C under an inert atmosphere (N₂ or Ar).

-

Slowly add a reducing agent, such as L-Selectride® or sodium borohydride (NaBH₄), portion-wise. The choice of reducing agent can influence the diastereoselectivity.[6]

-

Allow the reaction to proceed for several hours at low temperature, monitoring for the consumption of the imine.

-

-

Auxiliary Cleavage:

-

Quench the reaction by the slow addition of methanol.

-

Warm the mixture to room temperature and add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) to cleave the sulfinamide auxiliary.

-

Stir for 1-2 hours. The desired this compound hydrochloride will precipitate from the solution.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove the cleaved auxiliary and other impurities.

-

Dry the product under vacuum to yield the enantiomerically enriched hydrochloride salt.

-

Caption: Asymmetric synthesis workflow using a chiral sulfinamide auxiliary.

Chiral Resolution of Racemic Amine

An alternative and often practical approach is the resolution of a racemic mixture of 1,1,1-trifluoropropan-2-amine. This is achieved by reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, notably solubility, allowing for their separation by fractional crystallization.

-

Diastereomeric Salt Formation:

-

Dissolve racemic 1,1,1-trifluoropropan-2-amine (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve an enantiopure chiral acid, such as L-(+)-tartaric acid (0.5 eq, as it is a diacid), in the same solvent, using gentle heat if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of the (S)-amine with L-tartaric acid, (S, L), will be less soluble and begin to crystallize.

-

-

Fractional Crystallization:

-

Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for several hours to maximize crystallization.

-

Collect the precipitated solid by vacuum filtration. This solid is the enriched diastereomeric salt.

-

The enantiomeric excess (e.e.) of the salt can be improved by recrystallization from the same solvent system.

-

-

Liberation of the Free Amine:

-

Suspend the collected diastereomeric salt in water.

-

Add a strong base, such as 2M sodium hydroxide (NaOH), dropwise until the solution is basic (pH > 10) to deprotonate the amine and break the salt.

-

Transfer the mixture to a separatory funnel.

-

-

Extraction and Conversion to HCl Salt:

-

Extract the liberated (S)-amine into an organic solvent like diethyl ether or dichloromethane (3x portions).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in diethyl ether, to precipitate the desired this compound hydrochloride.

-

Collect the final product by filtration and dry under vacuum.

-

Caption: Chiral resolution workflow via diastereomeric salt formation.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the final product is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is relatively simple. Key signals include a quartet for the methine proton (-CH-) due to coupling with the three fluorine atoms and a doublet for the methyl protons (-CH₃) due to coupling with the methine proton. The amine protons (-NH₂) may appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show a quartet for the trifluoromethyl carbon (-CF₃) and a quartet for the methine carbon (-CH-) due to one-bond and two-bond C-F coupling, respectively. The methyl carbon will appear as a singlet.

-

¹⁹F NMR: This is particularly useful for assessing diastereomeric purity during asymmetric synthesis. In the synthesis using a chiral sulfinamide auxiliary, the resulting diastereomeric adducts can be readily distinguished, as they will exhibit distinct signals in the ¹⁹F NMR spectrum. For example, one study reported two distinct doublet peaks for the diastereomers at δ -78.15 and δ -78.62 ppm.[6] The absence of one of these signals in the final intermediate confirms high diastereomeric excess. For the final product, a single doublet (due to coupling with the methine proton) is expected.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties conferred by the this compound moiety make it a privileged scaffold in the design of modern therapeutics.

Rationale for Use: Modulating pKa for Improved Pharmacokinetics

As discussed, the primary benefit of this building block is the reduction of amine basicity. This has profound implications for a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Caption: Effect of the -CF₃ group on amine basicity and physiological state.

Case Study: Trifluoromethyl Analogue of Celecoxib (TFM-C)

While not a direct incorporation of this compound, the development of TFM-C (4-[5-(4-trifluoromethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) from the parent drug Celecoxib highlights the strategic use of trifluoromethyl groups to alter biological activity. TFM-C has a 205-fold lower inhibitory activity against the COX-2 enzyme compared to Celecoxib.[7][8] However, it retains and in some cases enhances immunomodulatory effects through COX-2-independent pathways. This demonstrates a key principle in drug development: using fluorinated building blocks to fine-tune a molecule's mechanism of action, potentially separating desired therapeutic effects from unwanted side effects. Researchers use building blocks like this compound to explore this chemical space when designing new selective inhibitors or modulators.[7][8]

Safety and Handling

This compound hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE).

| Hazard Statement | GHS Classification | Precautionary Measures |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. |

| H315: Causes skin irritation | Skin Irritation (Category 2) | Wear protective gloves and clothing. |

| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Wear eye and face protection (safety glasses/goggles). |

| H335: May cause respiratory irritation | STOT SE (Category 3) | Use only in a well-ventilated area or chemical fume hood. Avoid breathing dust. |

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation. Arthritis Research & Therapy. [Link]

-

1,1,1-TRIFLUOROPROPAN-2-AMINE HYDROCHLORIDE, (S)-. gsrs.ncats.nih.gov. [Link]

-

1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. University of Southampton Institutional Repository. [Link]

-

(R)-2-Amino-1,1,1-trifluoropropane hydrochloride. PubChem. [Link]

-

1,1,1-TRIFLUOROPROPAN-2-AMINE, (R)-. gsrs.ncats.nih.gov. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications. [Link]

-

Celecoxib. Wikipedia. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

-

1,1,1-trifluoropropan-2-amine - Introduction. ChemBK. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 125353-44-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chembk.com [chembk.com]

- 5. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]

Racemic 1,1,1-trifluoropropan-2-amine resolution methods

An In-Depth Technical Guide to the Resolution of Racemic 1,1,1-Trifluoropropan-2-amine for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1,1,1-Trifluoropropan-2-amine is a critical chiral building block in modern medicinal chemistry, valued for the unique physicochemical properties conferred by its trifluoromethyl group. The stereochemistry of this amine is paramount, as enantiomers frequently exhibit divergent pharmacological and toxicological profiles. Consequently, the efficient resolution of its racemic mixture into single, enantiomerically pure forms is a foundational step in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the principal methodologies for resolving racemic 1,1,1-trifluoropropan-2-amine, grounded in established scientific principles and field-proven protocols. We will dissect classical diastereomeric salt crystallization, enzymatic kinetic resolution, advanced dynamic kinetic resolution, and analytical-to-preparative scale chromatographic techniques. Each section explains the core causality behind experimental choices, offering detailed, actionable protocols and comparative data to empower researchers in selecting and optimizing the most suitable resolution strategy for their specific application, from bench-scale discovery to process development.

Introduction: The Strategic Importance of Chiral Trifluoromethyl Amines

The introduction of a trifluoromethyl (CF₃) group into a molecule can dramatically enhance its metabolic stability, lipophilicity, and binding affinity—properties highly sought after in drug design. When this group is positioned adjacent to a chiral amine center, as in 1,1,1-trifluoropropan-2-amine, it creates a stereocenter of significant interest. The resolution of this racemate is not merely an academic exercise; it is a crucial manufacturing step for producing enantiopure drugs.[1] Traditional synthesis often yields a racemic mixture, and because regulatory bodies like the FDA often require characterization of both enantiomers, developing a robust resolution process is a key milestone in the drug development pipeline.[1]

This guide moves beyond a simple listing of methods to provide a deeper understanding of the thermodynamics and kinetics that govern chiral recognition in each technique.

Method 1: Classical Resolution via Diastereomeric Salt Crystallization

This method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[2][3] It operates on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. These salts possess different solubilities in a given solvent system, allowing one to crystallize preferentially.[4]

Causality of Experimental Choices:

-

Resolving Agent Selection: The choice of resolving agent is the most critical parameter. For a basic amine like 1,1,1-trifluoropropan-2-amine, chiral carboxylic acids are ideal. Enantiopure tartaric acid is a well-documented and effective choice for this specific resolution, capable of yielding enantiomeric excess (ee) values up to 99%.[5] The rigid, hydrogen-bond-donating structure of tartaric acid facilitates the formation of a well-defined, crystalline lattice with one of the amine enantiomers, leading to a significant solubility differential.

-

Solvent System: The solvent must be chosen to maximize the solubility difference between the two diastereomeric salts.[4] It should dissolve both salts to some extent at an elevated temperature but allow for the selective precipitation of the less soluble salt upon cooling. Alcohols like methanol or ethanol are common starting points.

-

Stoichiometry: While a 1:1 molar ratio of amine to resolving agent can be used, often employing a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a higher initial enantiomeric enrichment of the crystallized product.[2]

Experimental Protocol: Resolution with L-(-)-Tartaric Acid

-

Salt Formation: In a suitable reactor, dissolve 1.0 equivalent of racemic 1,1,1-trifluoropropan-2-amine in methanol at 50-60 °C.

-

Addition of Resolving Agent: Separately, dissolve 0.5 to 1.0 equivalents of L-(-)-tartaric acid in a minimal amount of warm methanol. Add this solution slowly to the amine solution with constant agitation.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C for several hours to maximize crystal formation. The less soluble diastereomeric salt, (S)-amine·L-tartrate, will precipitate.

-